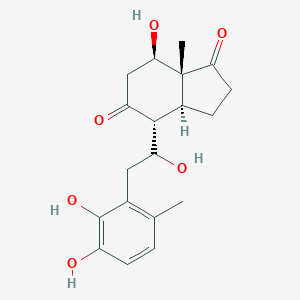
Thsat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thsat, also known as tetrahydrothiophene-3-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Thsat is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its structure.
Mecanismo De Acción
The mechanism of action of Thsat is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Thsat has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. Thsat has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Efectos Bioquímicos Y Fisiológicos
Thsat has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thsat inhibits the growth of cancer cells and bacteria. Thsat has also been shown to reduce the production of inflammatory cytokines in cells. In vivo studies have shown that Thsat has anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Thsat in lab experiments is its low toxicity and high solubility in water. Thsat can be easily synthesized in the lab and can be used in various assays to study its effects on different biological systems. However, one of the limitations of using Thsat in lab experiments is its instability in air and light. Thsat can also react with other compounds in the lab, which can affect its activity.
Direcciones Futuras
For research on Thsat include studying its potential use in the treatment of cancer and inflammatory diseases, identifying its targets in the body, and developing new synthetic methods for Thsat.
Métodos De Síntesis
The synthesis of Thsat involves the reaction of 3-bromothiophene with ammonia gas in the presence of palladium on carbon catalyst. The reaction takes place at a temperature of 100°C and under hydrogen pressure. The yield of Thsat obtained from this method is around 60%.
Aplicaciones Científicas De Investigación
Thsat has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Thsat has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, Thsat has been used as a plant growth regulator and insecticide. In material science, Thsat has been used as a corrosion inhibitor and as a component in the synthesis of polymers.
Propiedades
Número CAS |
113565-94-9 |
|---|---|
Nombre del producto |
Thsat |
Fórmula molecular |
C19H24O6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(3aS,4R,7R,7aR)-4-[2-(2,3-dihydroxy-6-methylphenyl)-1-hydroxyethyl]-7-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
InChI |
InChI=1S/C19H24O6/c1-9-3-5-12(20)18(25)10(9)7-13(21)17-11-4-6-15(23)19(11,2)16(24)8-14(17)22/h3,5,11,13,16-17,20-21,24-25H,4,6-8H2,1-2H3/t11-,13?,16+,17+,19-/m0/s1 |
Clave InChI |
YFZJGCLOFUBQST-YBPXMJGFSA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1)O)O)CC([C@H]2[C@@H]3CCC(=O)[C@]3([C@@H](CC2=O)O)C)O |
SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
SMILES canónico |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
Sinónimos |
3,4,7,12-tetrahydroxy-9,10-seco-1,3,5(10)-androstatriene-9,17-dione THSAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



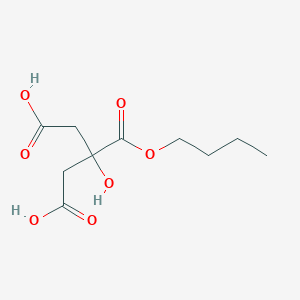
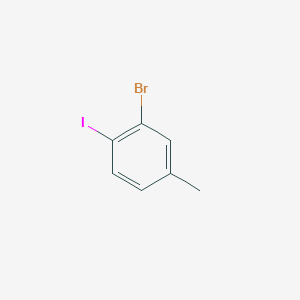
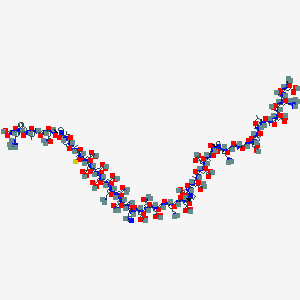
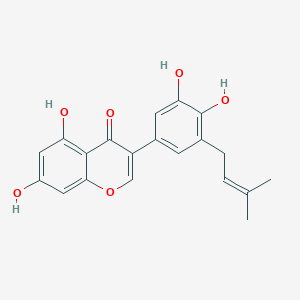
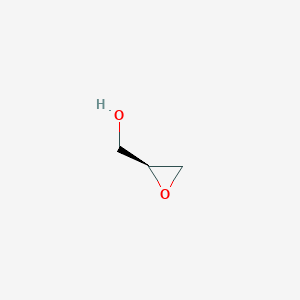
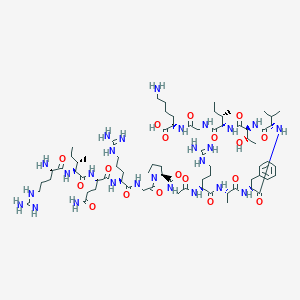
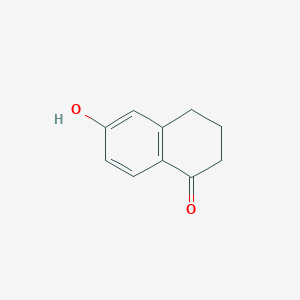
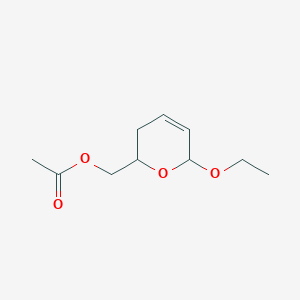
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
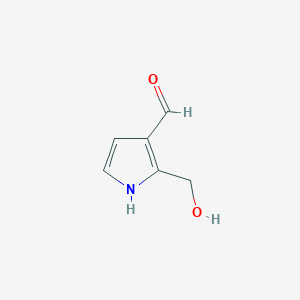
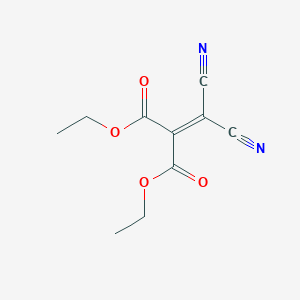
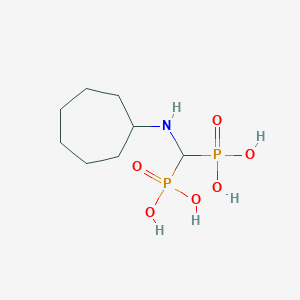
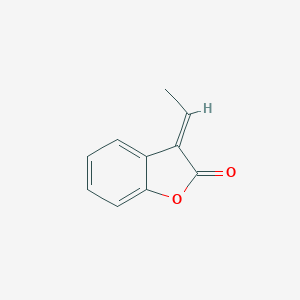
![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)